

Comparative Analysis of Synthetic Methodologies for HO-4120

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Compound of Interest

Compound Name: HO-4120
CAS No.: 1214132-82-7
Cat. No.: B583892

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This guide provides a comparative overview of potential synthetic routes for **HO-4120** (3-[(Aminoxy)methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy; CAS 1214132-82-7). Extensive literature searches did not yield any established, published methods specifically detailing the synthesis of **HO-4120**. Consequently, this document outlines plausible synthetic strategies based on established methodologies for structurally analogous 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl derivatives. The presented methods are hypothetical and would require experimental validation and optimization.

Proposed Synthetic Approaches

Given the structure of **HO-4120**, two primary retrosynthetic disconnections are considered feasible, starting from a common precursor, 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl.

Method 1: Reduction and Subsequent O-Alkylation

This approach involves the reduction of a carboxylic acid or ester intermediate to an alcohol, followed by conversion to a leaving group and subsequent reaction with an aminoxy-

containing nucleophile.

Method 2: Direct Amidation followed by Reduction

This alternative strategy focuses on the direct conversion of the carboxylic acid to a hydroxamic acid derivative, which can then be reduced to the final aminoxy product.

Data Presentation: A Hypothetical Comparison

The following table presents a hypothetical comparison of the two proposed methods. The values for yield, purity, reaction time, and cost are estimates based on typical outcomes for similar reactions in organic synthesis and are intended for illustrative purposes only.



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Experimental Protocols (Hypothetical)

Method 1: Reduction and O-Alkylation

- Esterification of 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: The starting carboxylic acid is converted to its methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.
- Reduction to Alcohol: The methyl ester is reduced to the corresponding alcohol, (3-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl, using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.

- **Activation of the Alcohol:** The primary alcohol is converted to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.
- **Nucleophilic Substitution:** The resulting mesylate or tosylate is reacted with a protected hydroxylamine derivative, such as N-Boc-hydroxylamine, in the presence of a base to form the protected precursor to **HO-4120**.
- **Deprotection:** The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, **HO-4120**.

Method 2: Direct Amidation followed by Reduction

- **Activation of Carboxylic Acid:** 3-carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- **Amidation with Hydroxylamine:** The activated acid is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding hydroxamic acid.
- **Reduction of Hydroxamic Acid:** The hydroxamic acid is selectively reduced to the aminoxy compound using a suitable reducing agent. This step may require careful optimization to avoid over-reduction.

Mandatory Visualizations



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Caption: Proposed workflow for the synthesis of **HO-4120** via Method 1.



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Caption: Proposed workflow for the synthesis of **HO-4120** via Method 2.

Signaling Pathways and Biological Context

Specific signaling pathways involving **HO-4120** have not been documented in the scientific literature. However, based on its chemical structure as a nitroxide radical, **HO-4120** is likely utilized as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy.

Spin probes are stable free radicals that can be introduced into biological systems to study molecular structure and dynamics. The unpaired electron of the nitroxide group serves as a reporter, and its EPR spectrum is sensitive to its local environment, including polarity, viscosity, and the presence of other paramagnetic species. This allows researchers to probe the microenvironment of biomolecules such as proteins and lipids.



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Caption: Conceptual diagram of **HO-4120** as a spin probe in a biological membrane.

In conclusion, while direct comparative data for the synthesis of **HO-4120** is not currently available, this guide provides a framework for potential synthetic strategies based on established chemical principles for related compounds. Further experimental investigation is required to validate and optimize these proposed methods. The likely application of **HO-4120** as a spin probe in biophysical studies highlights its potential utility in elucidating molecular mechanisms and cellular processes.

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